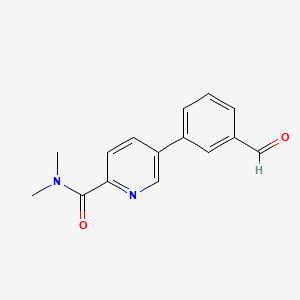
5-(3-Formylphenyl)-N,N-dimethylpicolinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-Formylphenyl)-N,N-dimethylpicolinamide is an organic compound that belongs to the class of picolinamides It is characterized by the presence of a formyl group attached to a phenyl ring, which is further connected to a dimethylpicolinamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Formylphenyl)-N,N-dimethylpicolinamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-formylphenylboronic acid and N,N-dimethylpicolinamide.
Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction, which involves the reaction of 3-formylphenylboronic acid with N,N-dimethylpicolinamide in the presence of a palladium catalyst and a base.
Reaction Conditions: The reaction is typically carried out in an organic solvent such as toluene or ethanol, under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (80-100°C) for several hours.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
5-(3-Formylphenyl)-N,N-dimethylpicolinamide can undergo various chemical reactions, including:
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 5-(3-Carboxyphenyl)-N,N-dimethylpicolinamide.
Reduction: 5-(3-Hydroxyphenyl)-N,N-dimethylpicolinamide.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
5-(3-Formylphenyl)-N,N-dimethylpicolinamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It can be used in the study of enzyme inhibitors and as a ligand in coordination chemistry.
Industry: Used in the development of advanced materials, such as polymers and nanomaterials.
作用机制
The mechanism of action of 5-(3-Formylphenyl)-N,N-dimethylpicolinamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The picolinamide moiety can coordinate with metal ions, affecting various biochemical pathways .
相似化合物的比较
Similar Compounds
3-Formylphenylboronic Acid: Used in similar synthetic applications and has comparable reactivity.
4-Formylphenylboronic Acid: Another isomer with similar properties and applications.
N,N-Dimethylpicolinamide: The parent compound without the formyl group, used in coordination chemistry.
属性
分子式 |
C15H14N2O2 |
|---|---|
分子量 |
254.28 g/mol |
IUPAC 名称 |
5-(3-formylphenyl)-N,N-dimethylpyridine-2-carboxamide |
InChI |
InChI=1S/C15H14N2O2/c1-17(2)15(19)14-7-6-13(9-16-14)12-5-3-4-11(8-12)10-18/h3-10H,1-2H3 |
InChI 键 |
WQRSAPNUFDHORY-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C(=O)C1=NC=C(C=C1)C2=CC=CC(=C2)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















